molecular formula C15H20BrNOS B4923911 2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B4923911
M. Wt: 342.3 g/mol
InChI Key: VKINFSUDVMOXSB-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone is an organic compound that features a bromophenyl group, a methylsulfanyl group, and a piperidinyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone typically involves the reaction of 3-bromobenzyl chloride with 4-methylpiperidine in the presence of a base, followed by the introduction of a methylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to changes in their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-2-(4-methylpiperidin-1-yl)ethanamine
  • 2-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)ethanone

Uniqueness

2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications. Its synthesis, chemical reactions, and mechanism of action are areas of active investigation, and it holds promise for future developments in various fields.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNOS/c1-12-5-7-17(8-6-12)15(18)11-19-10-13-3-2-4-14(16)9-13/h2-4,9,12H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKINFSUDVMOXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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